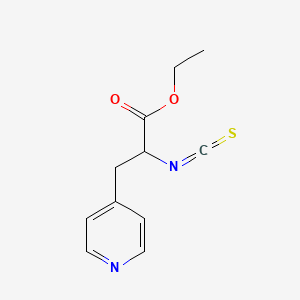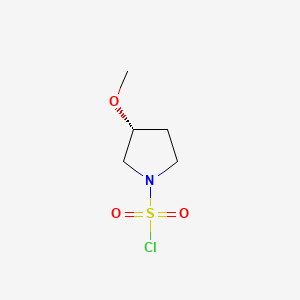
(R)-3-Methoxypyrrolidine-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-methoxypyrrolidine-1-sulfonyl chloride is an organic compound with the molecular formula C5H10ClNO2S It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-methoxypyrrolidine-1-sulfonyl chloride typically involves the reaction of (3R)-3-methoxypyrrolidine with a sulfonyl chloride reagent. One common method is to react (3R)-3-methoxypyrrolidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of (3R)-3-methoxypyrrolidine-1-sulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3R)-3-methoxypyrrolidine-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or other lower oxidation state sulfur compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Oxidation Reactions: Aldehyde or carboxylic acid derivatives.
Reduction Reactions: Sulfonyl hydride or other reduced sulfur compounds.
科学研究应用
(3R)-3-methoxypyrrolidine-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable covalent bonds with nucleophilic residues.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of (3R)-3-methoxypyrrolidine-1-sulfonyl chloride involves its ability to react with nucleophiles, forming stable covalent bonds. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which can readily undergo nucleophilic substitution reactions. The compound can target specific molecular sites, such as the active sites of enzymes, leading to inhibition or modification of enzyme activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(3R)-3-methoxypyrrolidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
(3R)-3-methoxypyrrolidine-1-sulfonate: Similar structure but with a sulfonate group instead of a sulfonyl chloride group.
(3R)-3-methoxypyrrolidine-1-sulfonyl fluoride: Similar structure but with a sulfonyl fluoride group instead of a sulfonyl chloride group.
Uniqueness
(3R)-3-methoxypyrrolidine-1-sulfonyl chloride is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals with specific biological activities.
属性
分子式 |
C5H10ClNO3S |
|---|---|
分子量 |
199.66 g/mol |
IUPAC 名称 |
(3R)-3-methoxypyrrolidine-1-sulfonyl chloride |
InChI |
InChI=1S/C5H10ClNO3S/c1-10-5-2-3-7(4-5)11(6,8)9/h5H,2-4H2,1H3/t5-/m1/s1 |
InChI 键 |
LVOOVYHOTSRSPV-RXMQYKEDSA-N |
手性 SMILES |
CO[C@@H]1CCN(C1)S(=O)(=O)Cl |
规范 SMILES |
COC1CCN(C1)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





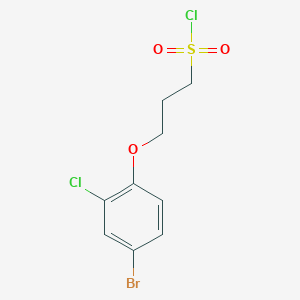


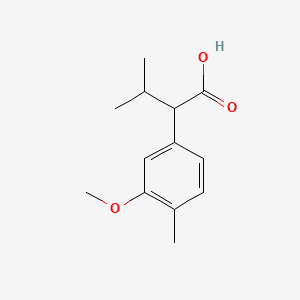
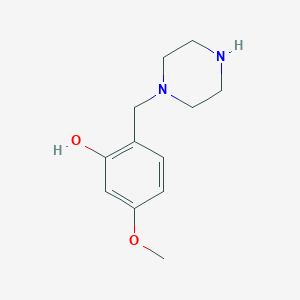
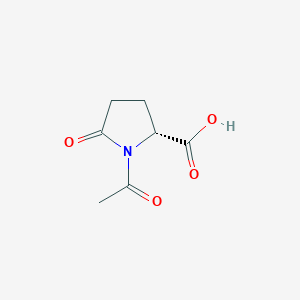
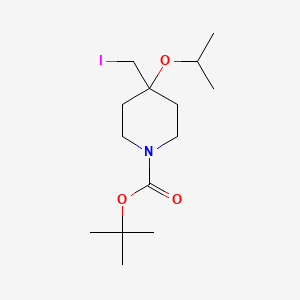
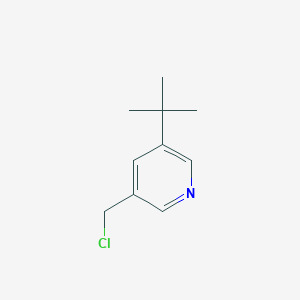
![3-[3-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13621630.png)
![1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)
